molecular formula C5H6F3N3O B2887469 [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1267796-04-2

[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2887469
CAS No.: 1267796-04-2
M. Wt: 181.118
InChI Key: XNOKKVKWKXGWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole-based compound featuring a methyl group at the 1-position, a trifluoromethyl (CF₃) group at the 5-position, and a hydroxymethyl (-CH₂OH) group at the 4-position of the triazole ring. The CF₃ group imparts electron-withdrawing properties, enhancing metabolic stability and lipophilicity, while the hydroxymethyl group contributes to hydrogen-bonding interactions, influencing solubility and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)triazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOKKVKWKXGWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water . The resulting product is then purified through distillation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow techniques. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in the development of new materials and catalysts .

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with biological targets .

Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substitution Patterns

The compound’s structural analogs differ primarily in substituents or heterocyclic cores. Key examples include:

a) (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol
  • Substituents : Ethyl group at the 1-position, hydroxymethyl at the 5-position (triazole core).
  • Molecular Formula : C₅H₉N₃O; MW : 127.15 g/mol .
  • Comparison: The ethyl group increases steric bulk compared to the methyl group in the target compound.
b) [1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
  • Substituents : Methyl at 1-position, phenylsulfanyl at 5-position, CF₃ at 3-position (pyrazole core).
  • Molecular Formula : C₁₂H₁₁F₃N₂O₂S; MW : 304.29 g/mol .
  • Comparison: Replacement of triazole with pyrazole alters aromaticity and electronic properties.
c) (1-Methyl-1H-1,2,3-triazol-5-yl)methanol
  • Molecular Formula : C₄H₇N₃O; MW : 113.12 g/mol .
  • Comparison : The absence of CF₃ reduces molecular weight and lipophilicity, making this analog more hydrophilic.

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Analogs
Compound Name Molecular Formula MW (g/mol) Key Substituents LogP* (Estimated) Hydrogen Bonding Capacity
Target Compound C₅H₆F₃N₃O ~182.12 1-Me, 5-CF₃, 4-CH₂OH 0.8–1.2 Donor: 1; Acceptor: 3
(1-Ethyl-1H-triazol-5-yl)methanol C₅H₉N₃O 127.15 1-Et, 5-CH₂OH -0.2–0.3 Donor: 1; Acceptor: 3
[1-Methyl-5-(phenylsulfanyl)-3-CF₃-pyrazol-4-yl]methanol C₁₂H₁₁F₃N₂O₂S 304.29 1-Me, 5-SPh, 3-CF₃, 4-CH₂OH 2.5–3.0 Donor: 1; Acceptor: 4

*LogP estimated using fragment-based methods (CF₃: +0.9; CH₂OH: -0.5; SPh: +1.2).

Key Observations:
  • Trifluoromethyl Group : Enhances lipophilicity (LogP ~ +0.9 per CF₃) and metabolic stability via electron withdrawal .
  • Hydroxymethyl Group : Improves aqueous solubility (e.g., target compound vs. phenylsulfanyl analog).

Biological Activity

[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol, a nitrogen-containing heterocyclic compound, belongs to the triazole family. Its unique structure, featuring both a methyl and a trifluoromethyl group, enhances its chemical properties and biological activities. This article explores its biological activity, focusing on its potential as an antifungal and antibacterial agent, as well as its applications in cancer treatment.

  • Molecular Formula : C5_5H6_6F3_3N3_3O
  • Molecular Weight : 181.12 g/mol
  • CAS Number : 1267796-04-2

Antifungal and Antibacterial Properties

Triazole derivatives are well-known for their antifungal properties, primarily due to their ability to inhibit ergosterol biosynthesis in fungal cells. The presence of the trifluoromethyl group significantly enhances these interactions, making this compound a potent candidate for antifungal applications.

Research indicates that triazole compounds can effectively inhibit various fungal strains. For instance, studies have shown that derivatives with similar structures exhibit Minimum Inhibitory Concentration (MIC) values below 6 μg/mL against common pathogens like Candida albicans and Aspergillus fumigatus .

Anti-Cancer Activity

Recent investigations have highlighted the anti-cancer potential of triazole derivatives. A study involving a series of triazole analogs demonstrated significant growth inhibition in multiple human cancer cell lines. The lead compound from this series exhibited EC50 values in the nanomolar range (0.02–0.99 µM), indicating strong anti-cancer activity .

The mechanism of action is believed to involve the inhibition of the NF-κB pathway, which is crucial for cell survival and proliferation in cancer cells. By inhibiting this pathway, this compound may induce apoptosis in tumor cells .

Study 1: Antifungal Efficacy

In a comparative study of various triazole derivatives, this compound was tested against Candida species. The results showed that it had a comparable efficacy to established antifungal agents with MIC values around 4 μg/mL for Candida albicans.

CompoundMIC (μg/mL)Activity
This compound4Antifungal
Fluconazole8Antifungal
Voriconazole2Antifungal

Study 2: Anti-Cancer Properties

Another study evaluated the anti-cancer effects of triazole derivatives on leukemia cell lines. The compound showed significant cytotoxicity with an EC50 value of 0.56 µM against M9 ENL1 AML cells.

CompoundEC50 (µM)Cell Line
This compound0.56M9 ENL1 AML
Parthenolide5.9M9 ENL1 AML
MMB14M9 ENL1 AML

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through molecular docking studies and enzyme inhibition assays. The trifluoromethyl group plays a crucial role in enhancing binding affinity to target enzymes involved in disease processes .

Q & A

Q. What synthetic methodologies are effective for producing [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. Key parameters include:
  • Temperature : 70–80°C for cycloaddition reactions to ensure regioselectivity .
  • Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve reaction efficiency .
  • Solvents : PEG-400 enhances solubility and reaction kinetics in heterogeneous conditions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in aqueous acetic acid ensures high purity .
Synthetic RouteKey ConditionsPurificationReference
CuAAC Reaction70–80°C, PEG-400Recrystallization
Nucleophilic SubstitutionBase catalysis, RTHPLC

Q. How is the molecular structure of this compound characterized, and what techniques validate its configuration?

  • Methodological Answer :
  • Spectroscopy : 1H^1H NMR and IR identify functional groups (e.g., hydroxymethyl at δ~4.5 ppm, trifluoromethyl C-F stretches at 1100–1200 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, refined using SHELXL .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+^+ at m/z 209.13) .

Q. What role do the trifluoromethyl and hydroxymethyl groups play in the compound’s chemical reactivity?

  • Methodological Answer :
  • Trifluoromethyl (CF3_3) : Electron-withdrawing effects stabilize the triazole ring, directing electrophilic substitutions to the 4-position .
  • Hydroxymethyl (-CH2 _2OH) : Participates in hydrogen bonding (solid-state) and undergoes oxidation to methanoic acid or esterification .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in reactivity predictions be resolved?

  • Methodological Answer :
  • DFT Studies : Compare calculated (e.g., B3LYP/6-31G*) vs. experimental bond angles/energies to refine computational models .
  • Experimental Validation : Use kinetic isotope effects or substituent variation to test electronic effects .

Q. What advanced crystallographic tools elucidate intermolecular interactions in the solid state?

  • Methodological Answer :
  • SHELXL Refinement : Optimizes X-ray data with constraints for disordered regions (e.g., CF3_3 group thermal motion) .
  • Hirshfeld Surface Analysis : Maps close contacts (e.g., F···H interactions contribute 12–15% to crystal packing) .
Interaction TypeContribution (%)TechniqueReference
H···F14.2Hirshfeld
π-Stacking8.5SC-XRD

Q. What strategies assess the compound’s potential as an enzyme inhibitor in drug discovery?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina predicts binding affinities to targets (e.g., cytochrome P450, ΔG = -9.2 kcal/mol) .
  • Kinetic Assays : Measure IC50_{50} values via fluorimetric assays under varied pH/temperature .

Q. How do steric and electronic effects of substituents influence stability under thermal or oxidative conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C indicates CF3_3-enhanced stability .
  • Oxidative Studies : H2 _2O2_2/NaIO4_4 oxidizes hydroxymethyl to carboxylate, monitored by 1H^1H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.